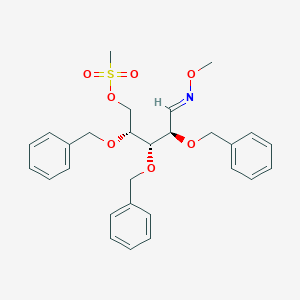![molecular formula C8H4BrNO2 B12866104 2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
2-Bromobenzo[d]oxazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromobenzo[d]oxazole-4-carbaldehyde is a heterocyclic compound that contains both bromine and oxazole functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-4-carbaldehyde typically involves the bromination of benzo[d]oxazole derivatives. One common method starts with 2-aminophenol, which undergoes cyclization with formic acid to form benzo[d]oxazole. This intermediate is then brominated using bromine or N-bromosuccinimide to yield 2-Bromobenzo[d]oxazole. The final step involves formylation using Vilsmeier-Haack reaction conditions, where the compound is treated with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Bromobenzo[d]oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzo[d]oxazole derivatives.
Oxidation: Formation of 2-Bromobenzo[d]oxazole-4-carboxylic acid.
Reduction: Formation of 2-Bromobenzo[d]oxazole-4-methanol.
科学的研究の応用
2-Bromobenzo[d]oxazole-4-carbaldehyde is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Used in the development of fluorescent probes and bioactive molecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
作用機序
The mechanism of action of 2-Bromobenzo[d]oxazole-4-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the aldehyde group can participate in nucleophilic addition reactions. These interactions are facilitated by the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the aldehyde group .
類似化合物との比較
Similar Compounds
2-Chlorobenzo[d]oxazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-Fluorobenzo[d]oxazole-4-carbaldehyde: Contains a fluorine atom, offering different reactivity and properties.
2-Iodobenzo[d]oxazole-4-carbaldehyde: Iodine substitution provides unique reactivity due to its larger atomic size and lower bond dissociation energy.
Uniqueness
2-Bromobenzo[d]oxazole-4-carbaldehyde is unique due to the specific reactivity imparted by the bromine atom. Bromine’s moderate electronegativity and size allow for balanced reactivity in substitution and addition reactions, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C8H4BrNO2 |
|---|---|
分子量 |
226.03 g/mol |
IUPAC名 |
2-bromo-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-4H |
InChIキー |
ODIIDGIXLPJSAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
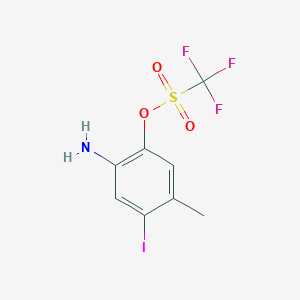
![2-Bromo-6-fluorobenzo[d]oxazole](/img/structure/B12866040.png)
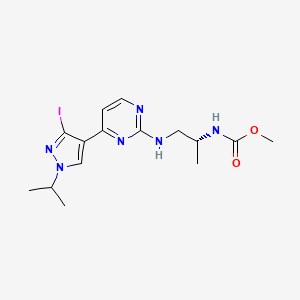

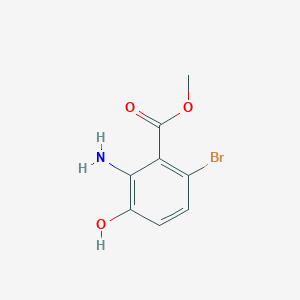



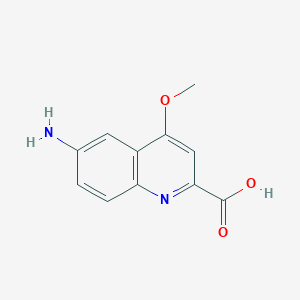

![9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12866108.png)
